Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine: is a tertiary phosphine compound characterized by its bulky tert-butyl groups attached to the phenyl rings. This compound is known for its stability and unique steric properties, making it a valuable ligand in various catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine can be synthesized through the reaction of tert-butylphosphine with 3,5-di-tert-butylphenyl halides under controlled conditions. The reaction typically involves the use of a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a ligand in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and alkylating agents are used under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines depending on the reagents used[][5].
Wissenschaftliche Forschungsanwendungen
Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine is widely used in scientific research due to its unique properties:
Wirkmechanismus
The mechanism by which Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine exerts its effects involves its interaction with metal centers in catalytic processes. The bulky tert-butyl groups provide steric hindrance, which influences the reactivity and selectivity of the metal-ligand complex. This steric effect is crucial in determining the outcome of catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Tris(2,4-di-tert-butylphenyl)phosphine: Another bulky phosphine ligand with similar steric properties.
Uniqueness: Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine is unique due to its specific combination of tert-butyl and phenyl groups, providing a balance of steric hindrance and electronic properties that are not found in other phosphine ligands. This uniqueness makes it particularly effective in certain catalytic applications .
Eigenschaften
Molekularformel |
C32H51P |
---|---|
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
tert-butyl-bis(3,5-ditert-butylphenyl)phosphane |
InChI |
InChI=1S/C32H51P/c1-28(2,3)22-16-23(29(4,5)6)19-26(18-22)33(32(13,14)15)27-20-24(30(7,8)9)17-25(21-27)31(10,11)12/h16-21H,1-15H3 |
InChI-Schlüssel |
IRXSOVDPJUXLHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.